An In-depth Technical Guide on (S)-3-Amino-3-(2-fluorophenyl)propanoic acid
An In-depth Technical Guide on (S)-3-Amino-3-(2-fluorophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
(S)-3-Amino-3-(2-fluorophenyl)propanoic acid is a specialized amino acid derivative recognized for its utility as a versatile building block in medicinal chemistry and pharmaceutical development. Its unique structure, featuring a fluorinated phenyl group, enhances its interactions with biological targets, making it a compound of significant interest in the synthesis of novel therapeutics, particularly in neuropharmacology.[1] This guide provides a comprehensive overview of its core properties, relevant experimental protocols, and its role in synthetic applications.
Core Chemical and Physical Properties
The fundamental properties of (S)-3-Amino-3-(2-fluorophenyl)propanoic acid are critical for its application in research and development. These properties dictate its behavior in various chemical environments and biological systems.
| Property | Value | Source |
| CAS Number | 151911-32-9 | [1] |
| Molecular Formula | C₉H₁₀FNO₂ | [1] |
| Molecular Weight | 183.18 g/mol | [1] |
| Appearance | White powder | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Optical Rotation | [a]D²⁵ = -1.5 to -2.5º (C=1 in 0.5N NaOH) | [1] |
| Storage Conditions | Store at 0-8 °C | [1] |
| Synonyms | L-β-Phe(2-F)-OH, (S)-2-Fluoro-β-phenylalanine | [1] |
Applications in Research and Development
This compound is a valuable precursor in the synthesis of a variety of bioactive molecules. Its fluorinated phenyl ring is a key feature, often introduced to modulate properties such as metabolic stability, binding affinity, and lipophilicity of a parent compound.
Key application areas include:
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Pharmaceutical Development : It serves as a crucial intermediate in the synthesis of drugs targeting neurological disorders.[1]
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Neuroscience Research : The compound is utilized in studies investigating neurotransmitter systems, offering insights into synaptic transmission which may inform treatments for conditions like depression and anxiety.[1]
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Advanced Materials and Agrochemicals : Beyond pharmaceuticals, its reactive nature allows for the creation of specialized compounds for materials science and agricultural applications.[1]
Logical Workflow for Synthetic Application
The general workflow for utilizing (S)-3-Amino-3-(2-fluorophenyl)propanoic acid as a building block in synthetic chemistry involves several key stages, from initial characterization to the synthesis of the final target molecule.
Caption: General synthetic workflow using the title compound.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible use of (S)-3-Amino-3-(2-fluorophenyl)propanoic acid. Below are generalized protocols for common procedures.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To confirm the purity of (S)-3-Amino-3-(2-fluorophenyl)propanoic acid.
Methodology:
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Mobile Phase Preparation: Prepare a suitable mobile phase, typically a gradient of acetonitrile and water with an additive like trifluoroacetic acid (TFA) to ensure good peak shape.
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Standard Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to create a standard solution of known concentration.
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Sample Preparation: Prepare the sample to be analyzed by dissolving it in the same solvent as the standard.
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HPLC System Setup:
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Column: Use a reverse-phase column (e.g., C18).
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Detector: UV detector set to an appropriate wavelength (e.g., 254 nm) to detect the aromatic ring.
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Flow Rate: A typical flow rate is 1.0 mL/min.
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Injection Volume: Inject a small volume (e.g., 10 µL) of the standard and sample solutions.
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Analysis: Run the HPLC analysis. The purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram. A purity of ≥98% is standard for this compound.[1]
Protocol 2: Synthesis of β-Amino Acids (General Hantzsch-Type Synthesis)
While not specific to the 2-fluoro isomer, the Hantzsch synthesis provides a general pathway for creating related thiazole-containing β-amino acids, illustrating a potential synthetic application.
Objective: To synthesize N,N-disubstituted β-amino acids with a thiazole ring.
Methodology:
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Starting Materials: The synthesis begins with a precursor like N-phenyl-N-thiocarbamoyl-β-alanine.[2]
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Cyclization Reaction: This precursor is reacted with an α-haloketone or aldehyde (e.g., chloroacetaldehyde) in a suitable solvent such as water or ethanol.[2] The reaction is often heated to reflux for several hours.
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Base Addition: A base, such as sodium acetate or sodium carbonate, is used to facilitate the reaction and neutralize the resulting hydrochloride salt of the amino acid.[2]
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Acidification and Isolation: The reaction mixture is then acidified (e.g., with acetic acid to pH 6) to precipitate the final product.[2]
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Purification: The crude product is collected by filtration and can be further purified by recrystallization or by dissolving in a basic solution, filtering, and re-precipitating with acid.[2]
This generalized protocol highlights the types of chemical transformations where (S)-3-Amino-3-(2-fluorophenyl)propanoic acid and its analogs are employed.
Relationship Between Structure and Application
The utility of this compound is derived directly from its constituent parts. The diagram below illustrates the relationship between the molecular structure and its functional roles in drug development.
Caption: Structure-function relationships of the title compound.
